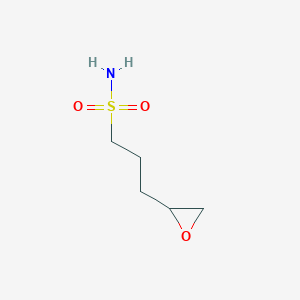

3-(Oxiran-2-yl)propane-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(Oxiran-2-yl)propane-1-sulfonamide” is a chemical compound with the CAS Number: 2260935-82-6 . It has a molecular weight of 165.21 . It is usually in the form of a powder .

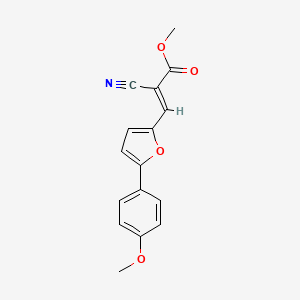

Molecular Structure Analysis

The molecular formula of “3-(Oxiran-2-yl)propane-1-sulfonamide” is C5H11NO3S . This indicates that the molecule contains 5 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“3-(Oxiran-2-yl)propane-1-sulfonamide” is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 165.21 .Aplicaciones Científicas De Investigación

Chemo-Enzymatic Synthesis of Chiral Epoxides

Chiral epoxides such as ethyl and methyl (S)-3-(oxiran-2-yl)propanoates are valuable precursors in many chemical syntheses . These compounds were synthesized from glutamic acid in four steps . The synthesis involves lipase-mediated Baeyer-Villiger oxidation, palladium-catalyzed hydrogenation, tosylation, and treatment with sodium ethoxide/methoxide as key steps .

Synthesis of High Value-Added (S)-Dairy Lactone

The synthesis of high value-added (S)-dairy lactone was undertaken from these epoxides, providing the target in 37% overall yield from LGO . This demonstrates the potential of this new synthetic pathway from LGO .

Synthesis of Elicitor

Methyl (S)-3-(oxiran-2-yl)propanoate has been employed for the synthesis of elicitor .

Synthesis of Streptrubin B

Methyl (S)-3-(oxiran-2-yl)propanoate has also been used for the synthesis of Streptrubin B .

Synthesis of Chiral β-3-Substituted Homopropargyl

This compound has been used for the synthesis of chiral β-3-substituted homopropargyl .

Synthesis of Thiobutyrolactone

Methyl (S)-3-(oxiran-2-yl)propanoate has been used for the synthesis of thiobutyrolactone .

Synthesis of γ-Hydroxyesters

This compound has been used for the synthesis of γ-hydroxyesters .

Synthesis of Diol-γ or δ-Lactones

Methyl (S)-3-(oxiran-2-yl)propanoate has been used for the synthesis of diol-γ or δ-lactones .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335, H341 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, may cause respiratory irritation, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

3-(oxiran-2-yl)propane-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-10(7,8)3-1-2-5-4-9-5/h5H,1-4H2,(H2,6,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNCEFWKDOOJKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Oxiran-2-yl)propane-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2977755.png)

![ethyl 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate](/img/structure/B2977762.png)